(2-Ethyl-4-methoxyphenyl)methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethyl-4-methoxyphenyl)methanamine;hydrochloride is a chemical compound with the molecular formula C10H15NO·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of an ethyl group, a methoxy group, and a methanamine group attached to a phenyl ring, along with a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-4-methoxyphenyl)methanamine;hydrochloride typically involves the reaction of 2-ethyl-4-methoxybenzaldehyde with an amine source under specific conditions. One common method includes the use of reductive amination, where the aldehyde is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions helps in achieving high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2-Ethyl-4-methoxyphenyl)methanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2-Ethyl-4-methoxyphenyl)methanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Ethyl-4-methoxyphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters like serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially exerting antidepressant or anxiolytic effects .
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)methanamine: Similar structure but lacks the ethyl group.
3,4-Dimethoxyphenethylamine: Contains two methoxy groups and an ethylamine side chain.
2-Ethylhexyl 4-methoxycinnamate: Contains a methoxy group and an ethylhexyl side chain
Uniqueness
(2-Ethyl-4-methoxyphenyl)methanamine;hydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound in scientific research .
Properties
IUPAC Name |
(2-ethyl-4-methoxyphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-3-8-6-10(12-2)5-4-9(8)7-11;/h4-6H,3,7,11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWZEGRBXCWWAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.